molecular formula C9H19NO2 B13164080 3-Amino-2-methyl-1-(5-methyloxolan-2-YL)propan-1-OL

3-Amino-2-methyl-1-(5-methyloxolan-2-YL)propan-1-OL

Cat. No.: B13164080
M. Wt: 173.25 g/mol
InChI Key: PYGWOYZMQHITLT-UHFFFAOYSA-N
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Description

3-Amino-2-methyl-1-(5-methyloxolan-2-yl)propan-1-ol is an organic compound with the molecular formula C₉H₁₉NO₂ It is a derivative of propanol and contains an amino group, a methyl group, and a methyloxolan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-methyl-1-(5-methyloxolan-2-yl)propan-1-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-amino-2-methylpropan-1-ol with 5-methyloxolan-2-one in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified using standard techniques such as distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This allows for better control of reaction parameters and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-methyl-1-(5-methyloxolan-2-yl)propan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: The major products are ketones or aldehydes, depending on the specific reaction conditions.

    Reduction: The major products are alcohols or amines.

    Substitution: The major products are various substituted derivatives of the original compound.

Scientific Research Applications

3-Amino-2-methyl-1-(5-methyloxolan-2-yl)propan-1-ol has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-2-methyl-1-(5-methyloxolan-2-yl)propan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. The methyloxolan ring provides steric hindrance, affecting the compound’s reactivity and interactions. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-2,2-dimethyl-1-(5-methyloxolan-2-yl)propan-1-ol: This compound has a similar structure but with an additional methyl group, which affects its chemical properties and reactivity.

    3-Amino-1-(5-methyloxolan-2-yl)propan-1-ol: This compound lacks the methyl group at the 2-position, resulting in different chemical behavior.

Uniqueness

3-Amino-2-methyl-1-(5-methyloxolan-2-yl)propan-1-ol is unique due to its specific combination of functional groups and ring structure. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

3-amino-2-methyl-1-(5-methyloxolan-2-yl)propan-1-ol

InChI

InChI=1S/C9H19NO2/c1-6(5-10)9(11)8-4-3-7(2)12-8/h6-9,11H,3-5,10H2,1-2H3

InChI Key

PYGWOYZMQHITLT-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(O1)C(C(C)CN)O

Origin of Product

United States

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